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Compound of Interest

Compound Name: 4-Amino-5-bromo-2-chlorophenol

Cat. No.: B12851881

Get Quote

Executive Summary
In the synthesis of heterocyclic pharmaceutical intermediates (e.g., benzoxazoles), the specific

isomer of brominated aminophenol dictates both reaction kinetics and physical handling

requirements. This guide compares the melting points (MP) of key isomers, correlating these

physical properties with their internal hydrogen-bonding networks and crystal lattice energies.

Key Insight: Isomers with para-disposed hydrogen-bonding groups (OH/NH₂) exhibit the

highest thermal stability due to extensive intermolecular lattice networks. Conversely, ortho-

isomers often display reduced melting points due to intramolecular hydrogen bonding (the

"Ortho Effect"), while meta-disposed isomers can exist as liquids or low-melting solids due to

poor packing symmetry.

Comparative Data: Melting Point Landscape
The following table synthesizes experimental data for the most commercially relevant isomers.

Note the significant deviation in the 3-amino-4-bromo isomer.
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Compound
Name

IUPAC
Structure

CAS
Number

Melting
Point (°C)

Physical
State

Key
Structural
Feature

4-Amino-2-

bromophenol

OH(1), Br(2),

NH₂(4)
16750-67-7

163 – 165

(dec)

Crystalline

Solid

Para H-bond

axis (High

Symmetry)

5-Amino-2-

bromophenol

OH(1), Br(2),

NH₂(5)
55120-56-4 150 – 152

Crystalline

Solid

Meta H-bond

axis

2-Amino-5-

bromophenol

OH(1),

NH₂(2), Br(5)
38191-34-3

146 – 147

(dec)

Crystalline

Solid

Ortho H-bond

(Intra-

molecular)

2-Amino-4-

bromophenol

OH(1),

NH₂(2), Br(4)
40925-68-6 130 – 135

Crystalline

Solid

Ortho H-bond

+ Para Br

(Packing

disruption)

3-Amino-4-

bromophenol

OH(1),

NH₂(3), Br(4)
100367-37-1

< 25

(Liquid/Low)

Liquid / Low

Solid

Meta H-bond

+ Steric

crowding

Note: "(dec)" indicates decomposition at the melting point, a common trait in aminophenols due

to thermal oxidation.

Structural Analysis & Mechanism
The variation in melting points is not random; it is a direct function of the Inter- vs. Intra-

molecular Hydrogen Bonding ratio.

The "Ortho Effect" vs. Lattice Energy
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High MP (4-Amino-2-bromophenol): The hydroxyl (-OH) and amine (-NH₂) groups are para to

each other. This geometry precludes intramolecular bonding, forcing the formation of strong

intermolecular hydrogen bonds between molecules. This creates a rigid, high-energy crystal

lattice requiring significant thermal energy to break.

Intermediate MP (2-Amino isomers): When -OH and -NH₂ are ortho, they form a 5-

membered intramolecular hydrogen bond ring. This "satisfies" the donor/acceptor potential

within a single molecule, weakening the attraction between molecules and lowering the

energy required to melt the lattice.

Low MP (3-Amino-4-bromophenol): The meta relationship disrupts the planar stacking

required for crystallization, and the ortho-bromo steric clash with the amine further

destabilizes the lattice, resulting in a liquid state at room temperature.

Visual Logic: H-Bonding Network
The following diagram illustrates the causality between substitution patterns and observed

physical states.

High Melting Point (>150°C) Medium Melting Point (130-147°C) Low Melting Point / Liquid

4-Amino-2-bromophenol
(Para-Disposition)

Strong Intermolecular
H-Bond Network

Promotes

Rigid Crystal Lattice

Result

2-Amino-X-bromophenol
(Ortho-Disposition)

Intramolecular H-Bond
(Chelation Effect)

Forms

WeakLattice

Causes

3-Amino-4-bromophenol
(Meta-Disposition)

Steric Clash &
Poor Stacking

Induces

Amorphous / Liquid Phase

Result

Weakened Lattice Interaction

Result
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Figure 1: Causal relationship between substituent geometry, hydrogen bonding mode, and

resulting physical state.

Experimental Protocol: Accurate MP Determination
Aminophenols are prone to rapid air oxidation (turning brown/black), which acts as an impurity

and artificially depresses the melting point. Standard open-capillary methods often yield

inaccurate results for these compounds.

Protocol: Inert Atmosphere Capillary Method
Objective: Determine the intrinsic melting point without oxidative degradation.

Preparation:

Dry the sample in a vacuum desiccator over

for 4 hours to remove trace water (water acts as a flux, lowering MP).

Grind the sample to a fine powder in an inert glove box or under a stream of Argon.

Loading:

Use borosilicate glass capillaries (thin-walled).

Load 2–3 mm of sample into the capillary.

Critical Step: Flame-seal the open end of the capillary immediately after loading (or while

under Argon flow) to exclude oxygen.

Measurement:

Use a calibrated oil bath or digital melting point apparatus (e.g., Büchi or Mettler Toledo).

Ramp Rate: Fast ramp (10°C/min) to 20°C below expected MP, then slow ramp (1°C/min).
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Note: If the compound darkens before melting, oxidation has occurred; the result is invalid.

A sealed capillary prevents this.

Validation:

Sharp melting range (< 2°C) indicates high purity.

Broad range (> 4°C) indicates oxidation products or isomeric impurities.

Synthesis & Purification Context
The melting point is the primary indicator of isomeric purity during synthesis.

Common Impurity: In the bromination of 2-aminophenol, the product is often a mixture of the

4-bromo (major) and 6-bromo (minor) isomers.

Purification Logic:

Recrystallization: 4-Amino-2-bromophenol (MP 165°C) is much less soluble in

ethanol/water mixtures than its isomers due to its high lattice energy.

Process: Dissolve crude mixture in hot ethanol; cool slowly. The high-melting para-isomer

crystallizes first. The lower melting ortho-isomers remain in the mother liquor.
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To cite this document: BenchChem. [Comparative Guide: Melting Point & Structural Analysis
of Brominated Aminophenol Isomers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12851881/docs#comparative-guide-melting-point-
structural-analysis-of-brominated-aminophenol-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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